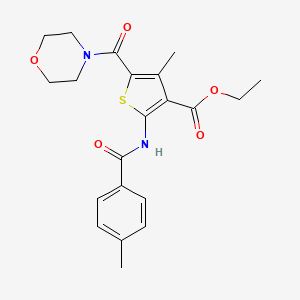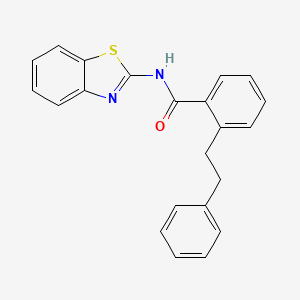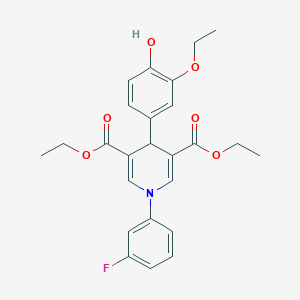![molecular formula C16H14BrN3O2 B3499368 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B3499368.png)
5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a brominated dimethylphenoxy group attached to a pyridinyl-substituted oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the following steps:
Preparation of 4-Bromo-2,5-dimethylphenol: This intermediate can be synthesized by bromination of 2,5-dimethylphenol using bromine in the presence of a suitable catalyst.
Formation of 4-Bromo-2,5-dimethylphenoxyacetic acid: The phenol intermediate is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Cyclization to form the oxadiazole ring: The phenoxyacetic acid derivative is then subjected to cyclization with hydrazine hydrate and a suitable dehydrating agent to form the 1,2,4-oxadiazole ring.
Coupling with pyridine derivative: Finally, the oxadiazole intermediate is coupled with a pyridine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and oxadiazole rings.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced forms of the pyridine or oxadiazole rings.
Applications De Recherche Scientifique
5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-Chloro-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
- 5-[(4-Methyl-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
- 5-[(4-Fluoro-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-10-8-14(11(2)7-13(10)17)21-9-15-19-16(20-22-15)12-3-5-18-6-4-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPHYTLEQUUHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B3499313.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3499320.png)
![N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3499331.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B3499339.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B3499344.png)
![4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3499349.png)
![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3499361.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3499362.png)
![3-bromo-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B3499370.png)
![4-chloro-N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3499377.png)
![N-{[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B3499389.png)

